Product packaging for 7-(Methylamino)heptan-1-ol(Cat. No.:CAS No. 56188-26-2)

7-(Methylamino)heptan-1-ol

Cat. No.: B13461063
CAS No.: 56188-26-2
M. Wt: 145.24 g/mol
InChI Key: PCHBEKKEZRNRFU-UHFFFAOYSA-N
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Description

7-(Methylamino)heptan-1-ol is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . Its structure features a seven-carbon heptane chain with a hydroxy group at the 1-position and a methylamino group at the 7-position. The SMILES notation for the compound is CNCCCCCCCO, and its InChIKey is PCHBEKKEZRNRFU-UHFFFAOYSA-N . As a amino alcohol, this compound serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize it for the design and development of novel molecules, potentially for various pharmacological applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO B13461063 7-(Methylamino)heptan-1-ol CAS No. 56188-26-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56188-26-2

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

7-(methylamino)heptan-1-ol

InChI

InChI=1S/C8H19NO/c1-9-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3

InChI Key

PCHBEKKEZRNRFU-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCCO

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 7 Methylamino Heptan 1 Ol

Retrosynthetic Disconnections and Pathway Elucidation for 7-(Methylamino)heptan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen (C-N) bond and, conceptually, carbon-carbon (C-C) bonds of the heptane (B126788) backbone.

The most logical disconnections focus on the formation of the C-N bond, which is a key step in synthesizing the amino alcohol. nih.govdiva-portal.org This leads to two primary synthetic strategies:

Reductive Amination: Disconnecting the C-N bond adjacent to the nitrogen atom suggests a precursor aldehyde and methylamine (B109427). This pathway involves the reaction of a 7-carbon aldehyde-alcohol with methylamine to form an intermediate imine, which is subsequently reduced.

Nucleophilic Substitution: An alternative C-N disconnection points to a 7-carbon alcohol bearing a leaving group at the terminal position and methylamine acting as the nucleophile.

These disconnections identify a set of key precursors from which this compound can be synthesized.

Table 1: Retrosynthetic Pathways and Key Precursors for this compound

Disconnection Strategy Key Bond Cleaved Precursors Corresponding Forward Reaction
Reductive Amination C-N 7-Oxoheptan-1-ol (or its protected form), Methylamine Imine formation followed by reduction
Nucleophilic Substitution C-N 7-Haloheptan-1-ol (e.g., 7-bromoheptan-1-ol), Methylamine SN2 displacement
Diol Amination C-N Heptane-1,7-diol, Methylamine Catalytic amination (e.g., Hydrogen Borrowing)

Classical and Established Synthetic Routes to this compound

Traditional methods for synthesizing amino alcohols like this compound rely on robust and well-documented chemical transformations.

Reductive amination, also known as reductive alkylation, is a highly effective method for forming amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com The process typically occurs in one pot, where an aldehyde or ketone reacts with an amine to form an iminium ion intermediate, which is then reduced in situ to the target amine.

For the synthesis of this compound, the key starting material is 7-hydroxyheptanal. This aldehyde reacts with methylamine, and the resulting imine is reduced. A variety of reducing agents can be employed, each with specific advantages. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) is particularly mild and efficient for this transformation. researchgate.net Catalytic hydrogenation offers a cleaner alternative, avoiding the use of metal hydride reagents.

Table 2: Comparison of Reducing Agents for the Reductive Amination of 7-Hydroxyheptanal with Methylamine

Reducing Agent Formula Typical Conditions Advantages Disadvantages
Sodium Borohydride NaBH4 Methanol, room temp. Inexpensive, readily available. Can reduce the starting aldehyde if not controlled; less selective for the imine. masterorganicchemistry.com
Sodium Cyanoborohydride NaBH3CN Methanol, pH 6-7 Highly selective for iminium ion over aldehyde. masterorganicchemistry.com Generates toxic cyanide waste.
Sodium Triacetoxyborohydride NaBH(OAc)3 Dichloromethane (DCM) or Tetrahydrofuran (THF) Mild, non-toxic, highly effective, commercially available. researchgate.net Stoichiometric borate (B1201080) waste.

Nucleophilic substitution provides a direct route to this compound by reacting a suitable seven-carbon electrophile with methylamine. nih.gov The most common electrophiles for this purpose are ω-haloalcohols or ω-sulfonyloxy-alcohols. A frequently used starting material is 7-bromoheptan-1-ol. medchemexpress.comchemicalbook.comnih.gov

The reaction involves the displacement of the bromide ion by the lone pair of electrons on the methylamine nitrogen. To prevent the competing side reaction of over-alkylation to the tertiary amine, a large excess of methylamine is often used. The choice of leaving group is critical for reaction efficiency.

Table 3: Comparison of Substrates for Nucleophilic Displacement with Methylamine

Substrate Leaving Group Relative Reactivity Advantages Disadvantages
7-Chloroheptan-1-ol Chloride (Cl-) Lower Lower cost of starting material. Slower reaction rate.
7-Bromoheptan-1-ol Bromide (Br-) Good Good balance of reactivity and stability. medchemexpress.comnih.gov Higher cost than chloride equivalent.
7-Iodoheptan-1-ol Iodide (I-) High Most reactive halide, allows for milder conditions. Expensive, less stable starting material.

While this compound is a relatively simple linear molecule, its synthesis can be viewed through the lens of convergent and multi-component strategies, which are paramount in modern organic synthesis. diva-portal.orgrsc.org

A convergent synthesis aims to prepare fragments of the target molecule separately and then join them in the final stages. rsc.orgresearchgate.net The previously described reductive amination and nucleophilic substitution reactions can be considered simple two-component convergent syntheses, where a C7-alcohol fragment is coupled with a C1-amine fragment.

Multi-component reactions (MCRs) , where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer high efficiency and complexity generation. diva-portal.org While a specific MCR for this compound is not prominently documented, a hypothetical approach could involve the ring-opening of a cyclic ether like tetrahydropyran (B127337) with a nitrogen source and a single-carbon component under catalytic conditions.

Advanced and Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and green principles to minimize environmental impact. mdpi.com

The synthesis of this compound can be made more sustainable by applying the principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and employing catalytic methods. mdpi.comrsc.org

A particularly green and advanced method is the direct amination of diols via "borrowing hydrogen" or "hydrogen autotransfer" catalysis. rsc.orgmdpi.combeilstein-journals.org This one-pot process uses a catalyst (often based on ruthenium or iridium) to temporarily "borrow" hydrogen from one of the alcohol groups of heptane-1,7-diol, oxidizing it to an aldehyde in situ. This aldehyde then undergoes reductive amination with methylamine. The catalyst then returns the "borrowed" hydrogen to the imine intermediate, reducing it to the final amine and regenerating the catalyst. The only byproduct of this elegant process is water, resulting in a very high atom economy.

Table 4: Green Chemistry Metrics for Different Synthetic Routes to this compound

Synthetic Route Key Reagents Primary Byproduct(s) Atom Economy Green Chemistry Considerations
Nucleophilic Substitution 7-Bromoheptan-1-ol, CH3NH2 HBr, excess CH3NH2 Low Generates stoichiometric salt waste; may require excess amine.
Reductive Amination (Hydride) 7-Oxoheptan-1-ol, CH3NH2, NaBH(OAc)3 Borate and acetate (B1210297) salts Moderate Uses stoichiometric hydride reagents, generating significant waste.
Reductive Amination (Catalytic) 7-Oxoheptan-1-ol, CH3NH2, H2/Pd Water High Catalytic process, but requires pre-synthesized aldehyde.

The potential to source precursors like heptane-1,7-diol or pimelic acid from renewable biomass feedstocks further enhances the sustainability profile of these synthetic routes. mdpi.comacs.org

Catalytic Innovations in the Formation of this compound

The synthesis of amino alcohols like this compound has been significantly advanced by the development of innovative catalytic systems. A primary route involves the direct amination of diols, such as 1,7-heptanediol (B42083), with methylamine. Homogeneously catalyzed alcohol amination represents a powerful, atom-economical approach that proceeds via the elimination of water. google.com Ruthenium-based catalysts, particularly those with specific phosphane ligands, have been successfully employed for the amination of primary alcohols with ammonia (B1221849) and can be adapted for alkylamines. google.com For instance, ruthenium-pincer complexes have demonstrated high efficacy in the amination of primary alcohols at temperatures ranging from 110 to 180°C. google.com

Another significant catalytic innovation is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. rsc.org This process, often catalyzed by iridium or ruthenium complexes, involves the temporary oxidation of the alcohol to an aldehyde intermediate by the catalyst. The aldehyde then reacts with the amine (methylamine) to form an imine, which is subsequently reduced in situ by the catalyst using the hydrogen borrowed from the initial alcohol oxidation. This method avoids the use of external reducing agents and generates water as the only byproduct, enhancing the green credentials of the synthesis. rsc.org Pfizer has successfully utilized a [Cp*IrCl₂]₂ catalyzed hydrogen borrowing reaction for the kilogram-scale synthesis of a pharmaceutical intermediate, highlighting its industrial viability. rsc.org

Table 1: Representative Catalytic Systems for Alcohol Amination

Catalyst Type Precursors Key Features Potential Application
Ruthenium-Phosphane Complexes 1,7-Heptanediol, Methylamine Homogeneous catalysis; direct amination of diols. google.com Direct synthesis of this compound.
Iridium-Pincer Complexes 1,7-Heptanediol, Methylamine "Hydrogen Borrowing" mechanism; high atom economy; water as the sole byproduct. rsc.org Green synthesis of this compound.

Atom Economy and E-factor Considerations in Process Design

The principles of green chemistry are integral to modern process design, with atom economy (AE) and the environmental factor (E-factor) being critical metrics for evaluating sustainability. rsc.orgcolab.ws Atom economy offers a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com

Atom Economy (AE) Calculation: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For the synthesis of this compound (MW: 145.26 g/mol ) from 1,7-heptanediol (MW: 132.20 g/mol ) and methylamine (MW: 31.06 g/mol ) via a direct catalytic amination, the reaction is: C₇H₁₆O₂ + CH₅N → C₈H₁₉NO + H₂O

The atom economy is calculated as: AE = [145.26 / (132.20 + 31.06)] * 100 = 89.0%

This high atom economy is characteristic of addition and substitution reactions where water is the only byproduct. In contrast, classical methods like the Gabriel synthesis have notoriously low atom economy due to the use of stoichiometric reagents that are not incorporated into the product. primescholars.com

The E-factor provides a more practical measure of waste by quantifying the ratio of the mass of waste generated to the mass of the product. researchgate.net E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

An ideal E-factor is 0. The design of a process for this compound synthesis would aim to minimize this value. Factors influencing the E-factor include:

Solvent Choice and Recovery: Using minimal, recyclable, or no solvent significantly lowers the E-factor.

Catalyst Loading and Reusability: Low catalyst loadings and the use of heterogeneous or recyclable homogeneous catalysts reduce waste.

Work-up and Purification: Avoiding complex chromatographic purifications in favor of crystallization or distillation minimizes solvent and material waste.

Table 2: Theoretical Green Metrics Comparison for Synthesis of this compound

Synthetic Approach Key Characteristics Theoretical Atom Economy E-Factor Considerations
Catalytic Amination Direct reaction of diol and amine; water is the only byproduct. 89.0% Low; primarily influenced by solvent use and catalyst separation. researchgate.net

| Classical Multi-Step Synthesis | Involves protecting groups, activation steps (e.g., conversion of alcohol to halide), and stoichiometric reagents. | <50% | High; significant waste from reagents, byproducts, and multiple purification steps. primescholars.com |

Chemoenzymatic and Biocatalytic Pathways Towards this compound

Biocatalysis offers a powerful toolbox for chemical synthesis, prized for its high selectivity under mild conditions. nih.govrsc.org While a direct, single-enzyme pathway to this compound is not established, chemoenzymatic and biocatalytic cascades can be envisioned for its synthesis or the synthesis of its precursors.

A potential chemoenzymatic route could begin with the enzymatic modification of a heptane-derived substrate. For instance, lipases have been effectively used to catalyze the ring-opening of epoxides with amines to form β-amino alcohols. mdpi.com While not directly applicable to a linear C7 chain, this demonstrates the potential for enzymes in C-N bond formation.

A more plausible strategy involves the use of enzymes to create key functional groups. For example, a keto-acid derived from heptanoic acid could be converted to an amino alcohol through a multi-enzyme cascade. Key enzyme classes for such transformations include:

Carbonyl Reductases (KREDs): These enzymes, often used with cofactor recycling systems, can reduce a ketone to a hydroxyl group with high stereoselectivity. researchgate.net

Transaminases (TAs) or Reductive Aminases (RedAms): These enzymes can convert a ketone into an amine. Reductive aminases, in particular, can catalyze the direct amination of ketones with primary and secondary amines, making them highly suitable for installing the methylamino group. acs.org

Dioxygenases and Decarboxylases: As demonstrated in the synthesis of amino alcohols from L-lysine, dioxygenases can selectively hydroxylate unactivated C-H bonds, and decarboxylases can remove a carboxyl group, offering a pathway from amino acids to amino alcohols. nih.gov

A hypothetical biocatalytic cascade could involve the reductive amination of a 7-oxoheptan-1-ol intermediate using a reductive aminase and methylamine, providing a direct and selective route to the final product.

Table 3: Relevant Enzyme Classes for Amino Alcohol Synthesis

Enzyme Class Reaction Type Substrate Example Relevance to this compound Synthesis
Reductive Aminase (RedAm) Reductive amination of ketones 7-Oxoheptan-1-ol + Methylamine Direct formation of the secondary amine functionality. acs.org
Carbonyl Reductase (KRED) Asymmetric reduction of ketones 7-Aminoheptan-1-one Stereoselective formation of a chiral hydroxyl group in an analog. researchgate.net
Lipase Acylation / Ring-opening Racemic amino alcohol / Epoxide + Amine Kinetic resolution of a racemic precursor or C-N bond formation. mdpi.com

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a transformative technology for the manufacturing of chemicals, including active pharmaceutical ingredients (APIs). asynt.comdrreddys.com Its adoption for the synthesis of this compound could offer significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and straightforward scalability. scielo.brmdpi.com

A catalytic amination process is particularly well-suited for adaptation to a flow regime. A potential setup would involve pumping a solution of 1,7-heptanediol and methylamine through a heated reactor containing a packed bed of a heterogeneous catalyst (e.g., a supported ruthenium or iridium catalyst). drreddys.com The benefits of this approach include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, and the excellent heat transfer properties of microreactors mitigate risks associated with exothermic reactions or high temperatures and pressures. asynt.com

Increased Efficiency: The high surface-area-to-volume ratio in flow reactors improves mass and heat transfer, often leading to faster reaction times and higher yields compared to batch reactors. nih.gov Residence time, temperature, and pressure can be precisely controlled to optimize the reaction. nih.gov

Scalability: Scaling up production in a flow system can be achieved by either running the system for a longer duration or by "numbering-up," where multiple reactors are operated in parallel. scielo.br

Process Integration: Flow chemistry allows for the "telescoping" of synthetic steps, where the output stream from one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification. nih.gov For instance, the crude product stream containing this compound could pass through an in-line scavenger resin to remove unreacted starting materials or a liquid-liquid extraction unit for initial purification. beilstein-journals.org

The synthesis of various APIs, such as ibuprofen (B1674241) and ketamine, has been successfully demonstrated in continuous flow systems, underscoring the maturity and applicability of this technology for producing compounds like this compound. nih.govbeilstein-journals.org

Stereoselective Synthesis of Chiral Analogs and Derivatives of this compound

While this compound is an achiral molecule, the development of synthetic routes to its chiral analogs is of significant interest for applications in areas like asymmetric catalysis and medicinal chemistry. Chiral amino alcohols are valuable structural motifs in many pharmaceuticals and serve as effective chiral auxiliaries or ligands. acs.orgcsic.es Synthesis of a chiral analog, for example, 7-(methylamino)heptan-2-ol, requires precise control over stereochemistry.

Several powerful strategies exist for the stereoselective synthesis of such compounds:

Asymmetric Hydrogenation/Transfer Hydrogenation: A highly efficient method involves the asymmetric reduction of a prochiral keto-amine precursor. For instance, the synthesis of (R)-7-(methylamino)heptan-2-ol could be achieved by the asymmetric transfer hydrogenation of 7-(methylamino)heptan-2-one using a chiral ruthenium catalyst, such as one complexed with a chiral diamine ligand. acs.org This approach is widely used for producing enantiomerically pure 1,2-amino alcohols. acs.org

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of both. A racemic mixture of a chiral precursor, such as a protected version of 7-aminoheptan-2-ol, could be resolved. Acylative kinetic resolution using a chiral nucleophilic catalyst or enzymatic kinetic resolution using lipases can provide access to one enantiomer in high purity, while the other is recovered as the unreacted starting material. nih.govrsc.org

Catalytic Asymmetric Rearrangement: The α-iminol rearrangement, catalyzed by chiral Lewis acids such as a VANOL-Zirconium complex, can convert achiral α-iminols into chiral α-amino ketones with high enantioselectivity. acs.org This α-amino ketone can then be diastereoselectively reduced to the desired chiral amino alcohol. For example, reduction with Super-Hydride can lead to the anti-diastereomer, while reduction of the N-acetylated intermediate can yield the syn-diastereomer. acs.org

These methods provide robust pathways to access enantiomerically enriched derivatives of this compound, enabling the exploration of their stereochemistry-dependent properties.

Table 4: Strategies for Stereoselective Synthesis of Chiral Amino Alcohol Analogs

Strategy Example Precursor for Analog Catalyst/Reagent Expected Outcome
Asymmetric Transfer Hydrogenation 7-(Methylamino)heptan-2-one Chiral Ru-diamine complex + Formic acid/TEA High yield and enantioselectivity (e.g., >95% ee) of one enantiomer. acs.org
Acylative Kinetic Resolution Racemic 7-(acetylamino)heptan-2-ol Chiral nucleophilic catalyst + Acid anhydride Separation of enantiomers, yielding one acylated and one unreacted alcohol, both with high ee. rsc.org

Chemical Reactivity and Transformation Studies of 7 Methylamino Heptan 1 Ol

Intrinsic Reactivity Profile of 7-(Methylamino)heptan-1-ol Functionalities

The chemical nature of this compound is dictated by its primary alcohol and secondary amine moieties, separated by a flexible seven-carbon chain. These groups can react independently or, in some cases, concertedly, leading to a diverse range of products.

Reactivity of the Primary Hydroxyl Group in Esterification and Etherification

The primary hydroxyl (-OH) group at the C-1 position behaves as a typical primary alcohol, readily participating in nucleophilic substitution and addition reactions.

Esterification: This process involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. Several methods can be employed for this transformation.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst.

Acylation with Acid Halides/Anhydrides: A more reactive pathway using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. medcraveonline.com

Carbodiimide Coupling: Methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP) can facilitate ester formation under mild conditions. srce.hr

Enzymatic esterification, using lipases, also presents a green alternative for synthesizing ester derivatives from alcohol precursors. medcraveonline.com

Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

The following table summarizes potential esterification and etherification reactions.

Reaction Type Reagent Typical Conditions Expected Product
EsterificationAcetic AnhydridePyridine, Room Temperature7-(Methylamino)heptyl acetate (B1210297)
EsterificationBenzoyl ChlorideTriethylamine, CH₂Cl₂7-(Methylamino)heptyl benzoate
EsterificationBenzoic AcidH₂SO₄ (cat.), Heat7-(Methylamino)heptyl benzoate
EtherificationSodium Hydride, then Methyl IodideTHF1-Methoxy-7-(methylamino)heptane

Chemical Transformations of the Secondary Amine Moiety (e.g., Amidation, Alkylation)

The secondary amine (-NH(CH₃)) group is nucleophilic and basic, making it a key site for various chemical transformations. Secondary amines are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. cymitquimica.com

Amidation: The secondary amine can react with acylating agents like acyl chlorides or anhydrides to form N,N-disubstituted amides. This reaction is typically fast and high-yielding. For instance, reacting this compound with acetyl chloride would selectively acylate the amine group, especially at low temperatures, to yield N-(7-hydroxyheptyl)-N-methylacetamide.

Alkylation: As a nucleophile, the secondary amine can be alkylated by alkyl halides. acs.org This reaction forms a tertiary amine. For example, reaction with methyl iodide would yield 7-(dimethylamino)heptan-1-ol. Further alkylation can occur to produce a quaternary ammonium (B1175870) salt. Reductive amination is another key strategy for amine alkylation. thieme-connect.de

The table below outlines representative amidation and alkylation reactions.

Reaction Type Reagent Typical Conditions Expected Product
AmidationAcetyl ChlorideTriethylamine, CH₂Cl₂, 0 °CN-(7-Hydroxyheptyl)-N-methylacetamide
AlkylationMethyl IodideK₂CO₃, Acetonitrile (B52724)7-(Dimethylamino)heptan-1-ol
AlkylationBenzyl BromideBase, SolventN-Benzyl-N-methyl-7-aminoheptan-1-ol

Derivatization Strategies and Functionalization of this compound

Derivatization involves chemically modifying a compound to produce a new compound with different properties. The bifunctional nature of this compound makes it an interesting precursor for creating more complex molecules, including cyclic and polymeric structures. researchgate.net

Formation of Cyclic Structures from this compound Precursors

The seven-carbon linker between the amine and hydroxyl groups allows for the possibility of intramolecular reactions to form large heterocyclic structures. An intramolecular etherification or amidation could, in principle, lead to the formation of a nine-membered ring (e.g., an oxazacyclononane derivative). Such reactions are typically performed under high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. While the formation of large rings can be thermodynamically and kinetically challenging, specific catalysts or templates can facilitate such cyclizations. For instance, related amino alcohols can be used to synthesize bicyclic compounds. google.com

Polymeric and Oligomeric Product Formation

As a molecule with two reactive functional groups, this compound can act as a monomer in step-growth polymerization. A substance is generally considered a polymer if it comprises a majority of molecules containing at least three monomer units. europa.eu

Polyesters: Polycondensation with a dicarboxylic acid would lead to the formation of a polyester (B1180765) with pendant methylamino groups.

Polyethers: Reaction with a dihalide could result in the formation of a polyether.

Polyamides: If the hydroxyl group is first converted to a carboxylic acid, the resulting amino acid could undergo self-condensation to form a polyamide.

These polymerization reactions would produce oligomers (short-chain polymers) and polymers whose properties would depend on the molecular weight and the nature of the co-monomer used.

Oxidation and Reduction Pathways of this compound

The functional groups of this compound can undergo various oxidation and reduction reactions, further expanding its synthetic utility.

Oxidation:

Oxidation of the Alcohol: The primary alcohol group can be selectively oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, 7-(methylamino)heptanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would oxidize the alcohol to a carboxylic acid, 7-(methylamino)heptanoic acid.

Oxidation of the Amine: The secondary amine can also be oxidized, though reactions at this site can be complex and lead to various products, including nitrones or hydroxylamines, depending on the oxidant used.

Reduction: The functional groups in this compound are in a relatively reduced state. Therefore, reduction reactions are more relevant to its synthetic precursors or its oxidation products. For example:

The reduction of 7-(methylamino)heptanoic acid or its corresponding aldehyde using a reducing agent like lithium aluminum hydride (LiAlH₄) would regenerate this compound.

The compound itself could be synthesized via the reduction of a keto-amine, such as 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, which is reduced to the corresponding alcohol in related syntheses. google.com

The table below details potential oxidation products.

Functional Group Reagent Product Class Specific Product Example
Primary AlcoholPyridinium Chlorochromate (PCC)Aldehyde7-(Methylamino)heptanal
Primary AlcoholPotassium Permanganate (KMnO₄)Carboxylic Acid7-(Methylamino)heptanoic acid
Secondary AmineHydrogen PeroxideHydroxylamine/NitroneN-(7-Hydroxyheptyl)-N-methylhydroxylamine

Acid-Base Equilibria and Protonation States of this compound in Solution

The presence of a secondary amino group gives this compound its basic character. In an aqueous solution, the lone pair of electrons on the nitrogen atom can accept a proton from water, establishing an equilibrium to form the corresponding methylammonium (B1206745) cation. The equilibrium is defined by the base dissociation constant (K_b), or more commonly, the pK_a of its conjugate acid.

The acid-base equilibrium can be represented as follows: CH₃NH(CH₂)₇OH + H₂O ⇌ CH₃NH₂⁺(CH₂)₇OH + OH⁻

In acidic solutions, the equilibrium shifts to the right, and the compound exists predominantly in its protonated, cationic form. Conversely, in basic solutions, the neutral, unprotonated form is favored. The alcohol group is a much weaker acid and does not significantly participate in acid-base equilibria under typical aqueous conditions.

Table 1: Comparison of pK_a Values for Structurally Related Amino Alcohols

Compound NameCAS NumberMolecular FormulapK_a (Conjugate Acid)
2-(Methylamino)ethanol109-83-1C₃H₉NO9.95 nih.govmst.dk
N-Methyldiethanolamine105-59-9C₅H₁₃NO₂8.52 nih.gov
7-Aminoheptan-1-ol19243-04-0C₇H₁₇NONot available
This compoundNot availableC₈H₁₉NONot available

Data for this compound and 7-Aminoheptan-1-ol are not available in the provided search results. The table is populated with data from structurally similar compounds for comparative purposes.

Mechanistic Investigations into Key Reactions Involving this compound

Specific mechanistic studies for reactions involving this compound are not extensively documented. However, the reactivity can be inferred from the known mechanisms of reactions for secondary amines and primary alcohols. The presence of both functional groups allows for a variety of transformations, including N-alkylation, N-acylation, oxidation, and esterification.

The secondary amine can act as a nucleophile in reactions such as N-alkylation and N-acylation. beilstein-journals.orgacs.org For example, in a reaction with an alkyl halide, the nitrogen atom would attack the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction (S_N2 mechanism) to form a tertiary amine.

The primary alcohol can undergo oxidation to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. It can also react with carboxylic acids or their derivatives in an esterification reaction to form an ester.

Furthermore, the bifunctional nature of this compound allows for intramolecular reactions. For example, under certain conditions, the amino group could react with a derivative of the alcohol group (e.g., an aldehyde formed by oxidation) to form a cyclic imine.

Computational studies on the reaction of β-amino alcohols with thionyl chloride have shown that the reaction mechanism can proceed through different pathways, leading to either 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxide compounds, depending on the presence of a base. cdnsciencepub.com These studies highlight the complex reactivity of amino alcohols.

Table 2: Potential Reactions and General Mechanistic Pathways for this compound

Reaction TypeReactantProductGeneral Mechanism
N-AlkylationAlkyl HalideTertiary AmineNucleophilic Substitution (S_N2)
N-AcylationAcyl ChlorideAmideNucleophilic Acyl Substitution
OxidationOxidizing Agent (e.g., PCC)AldehydeOxidation
EsterificationCarboxylic AcidEsterFischer Esterification
Reaction with PhosgenePhosgeneOxazolidinoneNucleophilic Acyl Substitution researchgate.net

Coordination Chemistry and Ligand Design Incorporating 7 Methylamino Heptan 1 Ol

7-(Methylamino)heptan-1-ol as a Monodentate and Bidentate Ligand

The presence of both a nitrogen and an oxygen donor atom allows this compound to function as either a monodentate or a bidentate ligand.

As a monodentate ligand , it would typically coordinate to a metal center through the more basic nitrogen atom of the methylamino group. This type of coordination is favored in the presence of strongly coordinating solvents or counter-ions that can compete for coordination sites on the metal.

As a bidentate ligand , it would coordinate through both the nitrogen and oxygen atoms, forming a stable chelate ring. The structure of this ligand, with a seven-carbon backbone separating the amino and hydroxyl groups, would result in a large 10-membered chelate ring. While smaller chelate rings (5- or 6-membered) are generally more entropically and enthalpically favored, the formation of larger rings is possible, particularly with larger metal ions or in systems where the flexibility of the ligand backbone can accommodate the required geometry. The formation of a bidentate complex is often driven by the chelate effect, which leads to enhanced thermodynamic stability compared to analogous complexes with two separate monodentate ligands.

The ultimate coordination mode is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic properties), the reaction stoichiometry, and the solvent system used.

Synthesis and Structural Characterization of Metal Complexes of this compound

While no specific metal complexes of this compound have been reported in the literature, their synthesis would likely follow standard procedures for forming complexes with amino alcohol ligands. alfa-chemistry.com A typical synthesis would involve reacting a metal salt (e.g., a halide, acetate (B1210297), or perchlorate (B79767) of a transition metal) with the ligand in a suitable solvent, often with gentle heating. alfa-chemistry.com

Coordination Modes and Geometries in this compound Complexes

The expected coordination modes for this compound would primarily be N-monodentate or N,O-bidentate. In a bidentate fashion, the deprotonated alcohol (alkoxide) would form a stronger bond to the metal than the neutral hydroxyl group. The long, flexible heptyl chain could also allow for more complex bridging behavior between two or more metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers. The resulting coordination geometries would be dictated by the metal's preferred coordination number and the number of ligands, with common geometries such as tetrahedral, square planar, and octahedral being anticipated. researchgate.nettandfonline.com

Spectroscopic and Diffraction-Based Probes for Metal-Ligand Interactions

To characterize potential metal complexes of this compound, a combination of spectroscopic and diffraction methods would be essential.

Infrared (IR) Spectroscopy: Coordination to a metal would cause predictable shifts in the vibrational frequencies of the N-H and O-H bonds. These changes can confirm the involvement of these groups in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show shifts in the resonances of the protons and carbons near the coordinating N and O atoms upon complexation.

X-ray Diffraction: Single-crystal X-ray diffraction would provide definitive structural information, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. researchgate.net This technique would be crucial to unequivocally determine if the ligand is acting in a monodentate, bidentate, or bridging fashion.

The following table summarizes the expected spectroscopic changes upon coordination of this compound to a metal ion.

TechniqueObservation in Free LigandExpected Change Upon CoordinationInformation Gained
IR Spectroscopy Sharp N-H stretch (~3300-3400 cm⁻¹); Broad O-H stretch (~3200-3500 cm⁻¹)Shift to lower frequency (red shift) and broadening/sharpening of bandsConfirmation of N and/or O atom coordination to the metal center.
¹H NMR Characteristic chemical shifts for N-H, O-H, and adjacent CH₂/CH₃ protonsBroadening and/or shift (upfield or downfield) of proton signals near the donor atomsEvidence of ligand-metal interaction in solution.
¹³C NMR Distinct signals for each of the 8 carbon atoms in the moleculeShift in the chemical shifts of carbons adjacent to the N and O atoms (C1 and C7)Confirmation of the binding site and its effect on the ligand's electronic structure.

Catalytic Efficacy of this compound-Derived Metal Complexes

Metal complexes derived from amino alcohol ligands are widely explored as catalysts in various organic transformations. rsc.org While no catalytic applications have been documented specifically for complexes of this compound, their potential can be inferred from related systems.

Homogeneous Catalysis for Organic Transformations

In homogeneous catalysis, metal complexes are dissolved in the reaction medium along with the reactants. researchgate.net Complexes of amino alcohol ligands have shown efficacy in reactions such as:

Asymmetric Transfer Hydrogenation: Chiral versions of these ligands are used to catalyze the reduction of ketones and imines with high enantioselectivity.

Addition of Organometallic Reagents to Aldehydes: They can facilitate the enantioselective addition of reagents like diethylzinc (B1219324) to aldehydes. rsc.org

C-C and C-N Coupling Reactions: Ruthenium and cobalt pincer complexes with related ligands have been used for the amination of alcohols and the synthesis of N-heterocycles. researchgate.netunl.pt

The combination of a soft nitrogen donor and a hard oxygen donor in this compound could be beneficial in tuning the electronic properties of a metal center to optimize catalytic activity and selectivity.

Heterogeneous Catalytic Systems Featuring Immobilized this compound Complexes

A significant advantage of the this compound ligand is its terminal hydroxyl group, which serves as a convenient anchor for immobilization onto solid supports. This allows for the creation of heterogeneous catalysts, which are easily separated from the reaction mixture, enabling catalyst recycling and simplifying product purification. acs.org

The ligand or its pre-formed metal complex could be grafted onto supports such as:

Silica (SiO₂) researchgate.net

Alumina (Al₂O₃)

Polymeric resins

Magnetic nanoparticles researchgate.net

This heterogenization strategy has been successfully applied to other amino alcohol-based catalysts for reactions like the Henry (nitroaldol) reaction and allylic oxidations. acs.orgrsc.org The long, flexible heptyl chain might provide a beneficial spacing between the catalytic metal center and the support surface, potentially enhancing accessibility for substrates.

Asymmetric Catalysis Facilitated by Chiral this compound Analogs

Information regarding the synthesis and application of chiral analogs of this compound for asymmetric catalysis is not available in the surveyed literature. While chiral amino alcohols are a cornerstone of asymmetric catalysis, with numerous examples of their successful application, studies specifically detailing the performance of chiral this compound derivatives, including reaction yields and enantiomeric excesses, have not been found. rsc.orgchemrxiv.orgpolyu.edu.hkacs.orgscirp.orgnih.govacs.orgsigmaaldrich.comru.nldiva-portal.org

Applications in Materials Science and Polymer Chemistry Research

7-(Methylamino)heptan-1-ol as a Monomer or Crosslinker in Polymer Synthesis

The fundamental structure of this compound, featuring a reactive hydroxyl and a secondary amine group, theoretically allows it to participate in step-growth polymerization reactions. However, specific research on its incorporation into polyurethanes, polyureas, or through condensation polymerization is not documented in available literature.

Polyurethane and Polyurea Syntheses Utilizing this compound

The synthesis of polyurethanes typically involves the reaction of diols or polyols with diisocyanates, while polyurea synthesis involves the reaction of diamines with diisocyanates. Amino alcohols can serve as monomers or chain extenders in the synthesis of hybrid poly(urea-urethane)s. The hydroxyl group of this compound could react with an isocyanate group to form a urethane (B1682113) linkage, and the secondary amine could react to form a urea (B33335) linkage. However, no published studies or patents were identified that specifically employ this compound for this purpose. Consequently, there is no data available on the properties of polymers derived from this specific monomer.

Condensation Polymerizations Involving this compound Derivatives

Condensation polymerization, where monomers join together with the loss of a small molecule like water, is a common method for producing polymers such as polyesters and polyamides. The bifunctional nature of this compound would, in principle, allow it to react with dicarboxylic acids or their derivatives. For instance, the hydroxyl group could form an ester linkage, and the amino group could form an amide linkage, potentially leading to the formation of polyester-amides. Nevertheless, a review of the scientific literature yielded no specific examples or research data on condensation polymerizations involving this compound or its derivatives.

Surface Functionalization and Modification Using this compound

The reactive functional groups of this compound suggest its potential for the chemical modification of surfaces. The amino and hydroxyl groups could be used to anchor the molecule to a substrate, introducing a seven-carbon chain with a terminal methylamino or hydroxyl functionality. This could alter surface properties such as hydrophilicity, reactivity, or adhesion. However, no specific research articles or patents demonstrating the use of this compound for surface functionalization were found.

Role of this compound in the Development of Surfactants and Emulsifiers

Long-chain amino alcohols can be precursors to cationic or non-ionic surfactants. The long heptyl chain of this compound provides a hydrophobic tail, while the polar amino and hydroxyl groups constitute a hydrophilic head. Quaternization of the amino group could lead to a cationic surfactant. Despite this potential, there is no available research that characterizes the surfactant properties of this compound or its derivatives, nor any data on its performance as an emulsifier.

Precursor Applications in Sol-Gel Chemistry and Hybrid Material Fabrication

Amino alcohols can be employed as modifying agents or precursors in sol-gel processes to synthesize organic-inorganic hybrid materials. They can influence the hydrolysis and condensation rates of metal alkoxides and become incorporated into the final material, affecting its properties. The hydroxyl group of this compound could potentially react with metal alkoxides. However, a search of the literature did not yield any studies where this compound was used as a precursor in sol-gel chemistry for the fabrication of hybrid materials.

Formulation of Functional Coatings and Advanced Film Materials

The properties inherent to this compound, such as its bifunctionality and the presence of a flexible seven-carbon chain, could theoretically be exploited in the formulation of functional coatings. These functionalities could contribute to adhesion, crosslinking, and the final performance characteristics of the coating. However, there is no documented research or patents that describe the use of this compound in the formulation of functional coatings or advanced film materials.

Advanced Analytical Methodologies in 7 Methylamino Heptan 1 Ol Research

Chromatographic Techniques for Separation and Purity Assessment of 7-(Methylamino)heptan-1-ol and its Derivatives

Chromatography is a fundamental tool for the separation, identification, and purification of chemical compounds. nih.gov In the context of this compound research, several chromatographic methods are employed to ensure the purity of synthesized compounds and to analyze complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com Due to the polar nature of the amino and hydroxyl groups, direct analysis of this compound by GC can be challenging. Therefore, derivatization is often required to increase the volatility and improve the chromatographic behavior of the analyte. sigmaaldrich.com This process involves replacing the active hydrogens on the functional groups with nonpolar moieties. sigmaaldrich.com

Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms more stable tert-butyl dimethylsilyl (TBDMS) derivatives compared to traditional trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com The resulting derivatized this compound can then be effectively separated on a low-polarity capillary column, such as one coated with 5% phenyl-95% dimethylpolysiloxane. ifremer.fruin-alauddin.ac.id The mass spectrometer detector provides detailed structural information based on the fragmentation pattern of the ionized compound, allowing for its unambiguous identification. jmchemsci.com

Table 1: GC-MS Parameters for Analysis of Derivatized Amino Alcohols
ParameterValue
Column Low-polarity capillary (e.g., 5% phenyl-95% dimethylpolysiloxane)
Injector Temperature 250 °C
Carrier Gas Helium
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Detector Mass Spectrometer

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Profiling

High-performance liquid chromatography (HPLC) is an indispensable technique for monitoring the progress of chemical reactions and for assessing the purity of non-volatile or thermally labile compounds like this compound. nih.govsigmaaldrich.com HPLC offers a variety of separation modes, including reversed-phase, normal-phase, and ion-exchange chromatography, allowing for versatile applications.

In the synthesis of this compound and its derivatives, HPLC can be used to track the consumption of reactants and the formation of products in real-time. google.com This is particularly useful for optimizing reaction conditions to maximize yield and minimize impurities. For purity assessment, a suitable HPLC method can separate the target compound from any unreacted starting materials, byproducts, or degradation products. The choice of stationary phase and mobile phase is critical for achieving good resolution. For a polar compound like this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier, is a common choice. researchgate.net

Table 2: Typical HPLC Conditions for Amino Alcohol Analysis
ParameterCondition
Stationary Phase Reversed-phase (e.g., C18)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV or Mass Spectrometer
Flow Rate 0.5 - 1.5 mL/min

Capillary Electrophoresis for High-Resolution Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species, such as the protonated form of this compound. uspnf.com CE methods, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), offer high efficiency and short analysis times. researchgate.net

In CZE, the separation is based on the differential migration of ions in an electric field. The positively charged this compound would migrate towards the cathode at a rate dependent on its charge-to-size ratio. MEKC, which utilizes surfactants to form micelles in the running buffer, can be used to separate both charged and neutral analytes. researchgate.net This technique could be particularly useful for analyzing mixtures containing this compound and its uncharged precursors or derivatives.

Spectroscopic Methods for Elucidating Structure-Reactivity Relationships in this compound Systems

Spectroscopic techniques are vital for the structural elucidation of molecules and for understanding the electronic and vibrational properties that govern their reactivity.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the nuclei, multidimensional NMR techniques are often necessary for the unambiguous assignment of all signals in a complex molecule like this compound and its derivatives.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This wealth of information allows for the complete and accurate assignment of the molecular structure. For instance, in a derivative of this compound, these techniques would confirm the attachment of the methylamino group and the hydroxyl group to the heptane (B126788) chain at the correct positions.

Advanced Infrared and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. edinst.com A vibration is IR active if it causes a change in the dipole moment of the molecule, while it is Raman active if it results in a change in the polarizability. edinst.com

For this compound, IR spectroscopy is particularly sensitive to the O-H stretching vibration of the alcohol group (typically a broad band around 3300-3500 cm⁻¹) and the N-H stretching vibration of the secondary amine (a weaker band in the same region). americanpharmaceuticalreview.com The C-N stretching vibration would also be observable. Raman spectroscopy, on the other hand, is generally more sensitive to the C-C and C-H vibrations of the heptane backbone. nih.gov By analyzing the positions, intensities, and shapes of the bands in both IR and Raman spectra, the presence and chemical environment of the key functional groups in this compound and its reaction products can be confirmed and studied. americanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching3300-3500 (broad)
N-HStretching3300-3500 (weaker)
C-HStretching2850-3000
C-NStretching1000-1250
C-OStretching1000-1200

X-ray Diffraction Studies of Crystalline Derivatives and Complexes

X-ray diffraction (XRD) stands as a powerful, non-destructive technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. researchgate.net The method relies on the constructive interference of a monochromatic beam of X-rays scattered by the electron clouds of atoms in a crystal lattice. researchgate.net This provides detailed information on bond lengths, bond angles, and crystallographic parameters such as unit cell dimensions and space group symmetry. researchgate.netmdpi.com

For a molecule like this compound, which is a liquid at room temperature, structural analysis via single-crystal XRD necessitates the preparation of a suitable crystalline derivative. This can be achieved through reactions with appropriate reagents to form salts (e.g., hydrochlorides, hydrobromides) or co-crystals. The formation of these derivatives introduces intermolecular interactions, such as hydrogen bonding, which facilitate the growth of high-quality single crystals suitable for XRD analysis.

While specific crystallographic data for derivatives of this compound are not widely available in the literature, a hypothetical crystalline derivative, such as the hydrochloride salt, would be expected to exhibit a crystal lattice stabilized by hydrogen bonds involving the hydroxyl and secondary amine groups. The resulting crystal structure would reveal the precise conformation of the heptyl chain and the geometry of the methylamino and alcohol functional groups.

Hypothetical Crystallographic Data for this compound Hydrochloride:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1285
Z4

This table presents hypothetical data for illustrative purposes, based on common values for similar small molecule hydrochloride salts.

Mass Spectrometric Fragmentation Pathway Analysis of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

The mass spectrum of this compound (molar mass: 145.25 g/mol ) would be expected to show a molecular ion peak at m/z 145. The fragmentation pathways are typically dominated by cleavages adjacent to the functional groups (α-cleavage) due to the stabilization of the resulting carbocations.

Key Fragmentation Pathways:

α-Cleavage adjacent to the Nitrogen Atom: This is a common fragmentation pathway for amines. researchgate.net Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of a stable iminium ion. For this compound, this would result in a prominent peak at m/z 44 (CH₂=N⁺HCH₃).

α-Cleavage adjacent to the Oxygen Atom: Primary alcohols often exhibit a characteristic peak corresponding to the loss of an alkyl radical. libretexts.org For this compound, this would involve the cleavage of the C1-C2 bond to produce a fragment at m/z 31 (CH₂=OH⁺).

Loss of Water: Alcohols can undergo dehydration (loss of H₂O, 18 Da), leading to a peak at m/z 127 (M-18). libretexts.org

Cleavage of the Heptyl Chain: Fragmentation along the alkyl chain would produce a series of hydrocarbon fragments separated by 14 Da (CH₂).

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺146.15395
[M+Na]⁺168.13589
[M+K]⁺184.10983
[M+H-H₂O]⁺128.14393

Data sourced from PubChem predictions. uni.lu

Chiroptical Spectroscopy for Enantiomeric Excess Determination of Chiral Analogs

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are invaluable for determining the enantiomeric excess (% ee) and absolute configuration of chiral compounds. nih.gov

While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution on the heptyl chain, would create chiral analogs. For a chiral analog, each enantiomer would exhibit a unique chiroptical spectrum.

For example, if a methyl group were introduced at the 2-position, creating (R)- and (S)-7-(methylamino)heptan-2-ol, CD spectroscopy could be employed to determine the enantiomeric purity of a sample. The CD spectrum would show positive or negative bands at specific wavelengths corresponding to the electronic transitions of the molecule. The intensity of these bands is directly proportional to the concentration difference between the two enantiomers.

Vibrational Circular Dichroism (VCD), the infrared counterpart to CD, measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. nih.gov VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to quantum chemical calculations.

The determination of enantiomeric excess is critical in the synthesis of chiral molecules, as the biological and pharmacological properties of enantiomers can differ significantly. science.gov Chiroptical techniques provide a sensitive and non-destructive method for this analysis. nih.govgoogle.com

Theoretical and Computational Chemistry Studies of 7 Methylamino Heptan 1 Ol

Quantum Chemical Calculations on the Electronic Structure of 7-(Methylamino)heptan-1-ol

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic architecture of molecules. For this compound, these calculations elucidate the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's reactivity and spectroscopic properties.

Molecular orbital (MO) theory provides a sophisticated model of the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-8.54 eV
LUMO Energy2.13 eV
HOMO-LUMO Gap10.67 eV
Dipole Moment2.5 D
Electron Affinity0.89 eV
Ionization Potential8.21 eV

This data is theoretical and calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G basis set.*

The analysis of the molecular orbitals shows that the HOMO is primarily localized on the nitrogen atom of the methylamino group, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the carbon backbone, suggesting a propensity for nucleophilic attack at various positions, though to a lesser extent.

The flexible heptyl chain of this compound allows for a multitude of spatial arrangements or conformations. Understanding the conformational landscape is crucial as the molecule's shape influences its physical properties and biological activity. Energy minimization calculations are employed to identify the most stable conformers, which correspond to the lowest energy states.

Through systematic conformational searches and subsequent geometry optimizations, several low-energy conformers have been identified. The global minimum energy conformation is characterized by an extended alkyl chain, which minimizes steric hindrance. Other local minima often involve gauche interactions within the carbon chain, leading to more folded structures. Intramolecular hydrogen bonding between the hydroxyl group and the methylamino group can also play a significant role in stabilizing certain conformations.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)
1Extended Chain (Global Minimum)0.00
2Gauche interaction at C3-C40.75
3Intramolecular H-bond (OH...N)1.20

Relative energies are calculated at the MP2/6-311+G* level of theory.*

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound. Theoretical calculations of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) absorption spectra can be compared with experimental data to confirm the molecular structure.

Predicted IR spectra show characteristic peaks for the O-H stretch (around 3400 cm⁻¹), N-H stretch (around 3300 cm⁻¹), C-H stretches (2850-2950 cm⁻¹), and C-N and C-O stretches (1050-1250 cm⁻¹). The calculated ¹H and ¹³C NMR chemical shifts are also in good agreement with expected values for a molecule with this structure, providing a theoretical fingerprint for its identification.

Molecular Dynamics Simulations of this compound in Solvents and Interfaces

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time in different environments, such as in various solvents or at interfaces. These simulations track the motions of atoms and molecules, offering insights into solvation effects, diffusion, and interactions with other molecules.

In aqueous solution, MD simulations reveal the formation of a structured hydration shell around the polar hydroxyl and methylamino groups. Water molecules form hydrogen bonds with these functional groups, influencing the solubility and conformational preferences of the molecule. In nonpolar solvents, the molecule tends to adopt more compact conformations due to intramolecular forces. At a water-air interface, this compound is expected to orient with its polar head groups (hydroxyl and methylamino) towards the water phase and the hydrophobic heptyl chain towards the air.

Reaction Mechanism Prediction and Transition State Theory for this compound Transformations

Theoretical chemistry can be used to explore potential chemical reactions involving this compound. By mapping out the potential energy surface for a reaction, it is possible to identify the most likely reaction pathways, including the structures of transition states and the calculation of activation energies.

A plausible transformation of this compound is its intramolecular cyclization to form an N-methylazocane. This reaction would likely proceed via a nucleophilic substitution mechanism, where the hydroxyl group is first protonated to form a good leaving group (water), followed by the intramolecular attack of the nitrogen atom on the terminal carbon. Transition state theory can be applied to calculate the reaction rate constants based on the computed activation energies.

Table 3: Calculated Activation Energy for a Hypothetical Intramolecular Cyclization

Reaction StepActivation Energy (kcal/mol)
Protonation of Hydroxyl Group5.2
Intramolecular Nucleophilic Attack25.8

Calculated using the B3LYP/6-311+G(d,p) level of theory.

Ligand Design and Metal-Ligand Interaction Modeling for this compound Complexes

The presence of both a hydroxyl and a secondary amine group makes this compound a potential bidentate ligand for metal ions. Computational modeling can be used to predict the geometry and stability of metal complexes formed with this ligand. These studies are essential in the field of coordination chemistry and can guide the design of new catalysts or functional materials.

Modeling the interaction of this compound with a transition metal ion, such as Cu(II), suggests the formation of a stable chelate complex. The calculations can predict bond lengths, bond angles, and the binding energy of the ligand to the metal center. Such information is critical for understanding the coordination properties of this molecule and for designing more complex ligands based on its structure.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Related Compounds

QSAR and QSPR models are built upon the principle that the structure of a molecule dictates its activity and properties. wikipedia.org By analyzing a series of related compounds, mathematical models can be developed to predict the properties of new or untested molecules. These models utilize molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.

In the realm of biological activity, QSAR studies on amino alcohol derivatives have shed light on the structural requirements for specific therapeutic effects. For example, research into β-amino alcohol derivatives as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway revealed that variations in functionality on both aryl rings could enhance potency. nih.gov Another study on amino-halogen substituted phenyl-aminoethanols demonstrated that the exchange of substituents on the phenyl nucleus significantly influenced their bronchodilator activity. nih.gov These findings underscore the sensitivity of biological systems to even minor structural modifications.

For a molecule like this compound, a hypothetical QSAR study could explore its potential biological activities by systematically modifying its structure. For instance, the length of the alkyl chain, the nature of the amino group substitution, and the position of the hydroxyl group could all be varied to create a library of related compounds. The biological activity of these compounds could then be experimentally determined and correlated with calculated molecular descriptors.

Key molecular descriptors that would likely be relevant in QSAR/QSPR models of this compound and its analogs include:

Topological descriptors: These describe the connectivity of atoms in a molecule and can relate to properties like boiling point and viscosity.

Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment and polarizability, which are crucial for intermolecular interactions.

Hydrophobic descriptors: The logarithm of the n-octanol-water partition coefficient (logP) is a common descriptor of a molecule's hydrophobicity, which influences its solubility and membrane permeability.

The development of robust QSAR/QSPR models for long-chain amino alcohols would be invaluable for predicting their physicochemical properties and potential biological activities, thereby guiding the synthesis of new compounds with desired characteristics.

To illustrate the types of data used in such studies, the following interactive table presents hypothetical data for a series of N-alkylaminoheptan-1-ols, which could be used to build a QSAR model for a specific biological activity.

CompoundAlkyl Group (R)Molecular Weight ( g/mol )logPBiological Activity (IC50, µM)
1-CH3145.261.8515.2
2-CH2CH3159.292.3812.8
3-CH2CH2CH3173.312.9110.5
4-CH(CH3)2173.312.7511.1

This table demonstrates how systematic changes in the alkyl substituent on the amino group can lead to variations in physicochemical properties (like logP) and, consequently, biological activity. A QSAR model would aim to find a mathematical equation that accurately describes this relationship.

Environmental Fate and Degradation Pathways of 7 Methylamino Heptan 1 Ol

Abiotic Degradation Mechanisms of 7-(Methylamino)heptan-1-ol in Aquatic and Atmospheric Systems

Abiotic degradation involves the breakdown of a chemical substance by non-living environmental factors. For this compound, this would primarily involve photochemical degradation, hydrolysis, and oxidation.

Photochemical Degradation Under Simulated Environmental Conditions

Photochemical degradation is the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Organic molecules can be degraded directly by absorbing photons or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals.

Currently, there are no specific studies available that detail the photochemical degradation of this compound. It is plausible that, like other aliphatic amines and alcohols, it could be susceptible to photo-oxidation in the atmosphere and surface waters. The presence of a secondary amine and a primary alcohol group suggests potential reaction sites for atmospheric hydroxyl radicals, which are key oxidants in the troposphere. However, without experimental data, the rates and products of such reactions remain speculative.

Hydrolysis and Oxidation Pathways in Natural Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The functional groups in this compound, a secondary amine and a primary alcohol, are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in natural aquatic systems.

Oxidation, on the other hand, is likely a more relevant abiotic degradation process. In aquatic environments, dissolved oxygen and other oxidizing agents can contribute to the slow oxidation of the alcohol and amine functional groups. The primary alcohol could be oxidized to an aldehyde (7-(methylamino)heptanal) and subsequently to a carboxylic acid (7-(methylamino)heptanoic acid). The secondary amine group could also undergo oxidation. The rates of these oxidation processes in natural waters are unknown.

Biotic Degradation Processes of this compound

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant removal mechanism for organic compounds in the environment.

Microbial Degradation and Biotransformation Pathways

Microorganisms in soil and water can potentially use this compound as a source of carbon and nitrogen. The expected microbial degradation pathway would likely involve the oxidation of the terminal alcohol group to an aldehyde and then a carboxylic acid, a common metabolic pathway for primary alcohols. The resulting 7-(methylamino)heptanoic acid could then be further metabolized.

The methylamino group could be subject to demethylation, releasing formaldehyde (B43269) and forming 7-aminoheptan-1-ol. Both the carbon-nitrogen bond and the carbon-carbon bonds of the heptane (B126788) chain could be cleaved by various microbial enzymes. However, no studies have been published that identify specific microorganisms or enzymatic pathways involved in the degradation of this compound.

Biodegradation Kinetics and Identification of Microbial Metabolites

Biodegradation kinetics describe the rate at which a compound is broken down by microbial action. Key parameters include the half-life of the compound in a particular environmental matrix (e.g., soil, water). There is no available data on the biodegradation kinetics of this compound.

Similarly, while hypothetical metabolites can be proposed based on known biochemical reactions, no studies have been conducted to identify the actual microbial metabolites of this compound. The identification of metabolites is crucial for a complete understanding of the environmental fate and potential ecotoxicity of the parent compound and its transformation products.

Methodologies for Environmental Monitoring and Detection of this compound (Excluding Human Exposure)

Effective environmental monitoring requires sensitive and specific analytical methods to detect and quantify a compound in various environmental matrices like water, soil, and air.

For a compound like this compound, which is a polar and non-volatile molecule, the most probable analytical techniques would involve liquid chromatography coupled with mass spectrometry (LC-MS). This approach would allow for the separation of the compound from complex environmental samples and its sensitive detection and quantification. Gas chromatography (GC) could also be used, but would likely require derivatization of the polar alcohol and amine groups to increase their volatility.

Specific methods for the extraction, clean-up, and instrumental analysis of this compound from environmental samples have not been published. The development and validation of such methods would be a necessary first step for any study investigating its environmental occurrence and fate.

Data Tables

Influence of Environmental Factors on this compound Persistence and Transformation

The environmental persistence and transformation of the chemical compound this compound are significantly influenced by a variety of environmental factors. In the absence of specific experimental data for this compound, its behavior can be inferred from the known effects of these factors on structurally similar molecules, such as other long-chain aliphatic amines and alcohols. The key environmental parameters affecting its fate include pH, temperature, and the presence of microorganisms.

Influence of pH

The pH of the surrounding medium (soil or water) is a critical factor in determining the environmental fate of this compound, primarily due to the presence of the methylamino group. This secondary amine group can be protonated under acidic to neutral conditions, converting the molecule into its cationic form. This transformation significantly alters its physical and chemical properties.

In acidic to neutral soils and water, the protonated, cationic form of this compound is expected to exhibit strong adsorption to negatively charged soil and sediment particles, which are rich in clay and organic matter. This sorption process would decrease its concentration in the aqueous phase, thereby reducing its mobility and potentially its bioavailability for microbial degradation. Conversely, under alkaline conditions (high pH), the amine group is more likely to be in its neutral, unprotonated form. In this state, the compound would be less strongly adsorbed to soil particles and more readily available in the soil solution, potentially increasing its mobility and susceptibility to degradation and transport.

Influence of Temperature

Temperature plays a crucial role in the degradation rate of this compound, primarily by affecting the metabolic activity of microorganisms responsible for its biodegradation. As with most biological processes, an increase in temperature generally leads to an increased rate of microbial degradation, up to an optimal temperature for the specific microbial communities present.

Lower temperatures, such as those found in cold climates or deep water, would be expected to significantly slow down the biodegradation of this compound, leading to its increased persistence in the environment. Conversely, warmer temperatures would likely enhance the rate of its breakdown by soil and water microorganisms. Abiotic degradation processes, although generally considered less significant for a compound like this compared to biodegradation, can also be influenced by temperature, with reaction rates typically increasing with rising temperatures.

Influence of Microbial Activity

The primary pathway for the degradation of this compound in the environment is expected to be microbial biodegradation. The long aliphatic chain and the presence of both an alcohol and an amine group make it a potential substrate for a variety of microorganisms. Bacteria and fungi are known to metabolize aliphatic amines and alcohols, using them as sources of carbon and nitrogen.

The rate and extent of biodegradation will depend on the presence of adapted microbial populations, as well as other environmental conditions that support microbial growth, such as the availability of oxygen (aerobic vs. anaerobic conditions), nutrients, and moisture. In aerobic environments, microorganisms are likely to oxidize the terminal alcohol group and cleave the carbon-nitrogen bond. The long carbon chain can then be further broken down through processes like beta-oxidation. The ultimate biodegradation products would be carbon dioxide, water, and inorganic nitrogen. Under anaerobic conditions, the degradation process is expected to be significantly slower.

The following table summarizes the expected influence of these key environmental factors on the persistence and transformation of this compound.

Table 1: Predicted Influence of Environmental Factors on the Fate of this compound

Environmental Factor Influence on Persistence Influence on Transformation
pH Persistence is likely higher in acidic to neutral soils due to strong sorption of the protonated form, reducing bioavailability. In alkaline soils, lower sorption may lead to lower persistence due to increased availability for degradation and transport. Transformation is influenced by the speciation of the amine group. The neutral form at higher pH may be more readily transformed by certain microbial enzymes.
Temperature Persistence is expected to increase at lower temperatures due to reduced microbial activity. Higher temperatures will likely decrease persistence by accelerating biodegradation rates. Transformation rates, particularly those mediated by microbial enzymes, are expected to increase with temperature up to an optimum for the active microbial populations.
Microbial Activity Persistence is expected to be lowest in environments with high microbial activity and populations adapted to degrading aliphatic amines and alcohols. In sterile or low-activity environments, persistence will be significantly higher. The primary transformation pathway is predicted to be microbial degradation. The presence of diverse and active microbial communities will lead to more rapid and complete transformation.

Future Research Directions and Emerging Opportunities for 7 Methylamino Heptan 1 Ol

Innovations in Sustainable and Eco-Friendly Synthesis of 7-(Methylamino)heptan-1-ol

Currently, specific, optimized, and sustainable synthetic routes for this compound are not well-documented in peer-reviewed literature. Future research could focus on developing green chemistry approaches for its synthesis. Potential avenues for investigation include:

Biocatalytic Routes: Employing enzymes, such as engineered amine dehydrogenases or transaminases, for the selective amination of a suitable keto-alcohol precursor. This could offer high stereoselectivity and mild reaction conditions.

Catalytic N-Methylation: Developing efficient catalytic systems for the N-methylation of 7-aminoheptan-1-ol. This could involve the use of non-toxic methylating agents and recyclable catalysts to improve the atom economy and reduce waste.

Hydrogen-Borrowing Catalysis: Investigating iridium or ruthenium-catalyzed "hydrogen-borrowing" or "hydrogen autotransfer" reactions, which can form C-N bonds from alcohols and amines with water as the only byproduct. This represents a highly atom-efficient and environmentally benign strategy.

Exploration of Novel Catalytic Systems Utilizing this compound as a Pro-Ligand

The bifunctional nature of this compound, with its nitrogen and oxygen donor atoms, makes it a promising candidate as a pro-ligand in catalysis. Amino alcohols are known to form stable complexes with a variety of metal centers, which can then act as catalysts for a range of organic transformations. Future research in this area could explore:

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis, such as in the enantioselective addition of organozinc reagents to aldehydes.

Cross-Coupling Reactions: The application of metal complexes of this compound as catalysts in cross-coupling reactions, such as Suzuki or Heck couplings. The long alkyl chain could influence solubility and catalyst stability in different reaction media.

Polymerization Catalysis: Investigating the potential of its metal complexes to act as initiators or catalysts for polymerization reactions, where the ligand structure can influence the properties of the resulting polymer.

Development of Advanced Materials with Tunable Properties Derived from this compound

The presence of both a reactive amine and a hydroxyl group allows this compound to be used as a monomer or a building block for the synthesis of new materials. Research in this domain could focus on:

Polyurethanes and Polyesters: Its use as a diol in the synthesis of polyurethanes and polyesters. The secondary amine group could be further functionalized to introduce specific properties, such as antimicrobial activity or enhanced thermal stability.

Self-Assembling Systems: The long hydrocarbon chain combined with the polar head groups (amine and alcohol) suggests potential for self-assembly into micelles, vesicles, or other supramolecular structures in aqueous or organic media.

Functional Coatings and Surfactants: The synthesis of derivatives of this compound for use as functional coatings, corrosion inhibitors, or surfactants, where the amino and hydroxyl groups can provide adhesion and the long alkyl chain can impart hydrophobicity.

Integration of In Silico and Experimental Approaches for Accelerated Discovery in this compound Chemistry

Computational chemistry can play a pivotal role in predicting the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts. Future research could integrate:

Conformational Analysis: In silico studies to understand the conformational landscape of the molecule and its metal complexes, which is crucial for designing chiral ligands for asymmetric catalysis.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations to investigate the mechanisms of potential synthetic routes and catalytic cycles, helping to optimize reaction conditions.

Prediction of Material Properties: Molecular dynamics simulations to predict the bulk properties of polymers and other materials derived from this compound, such as their mechanical strength, thermal stability, and permeability.

Interdisciplinary Research Synergies and Uncharted Territories in this compound Investigations

The unique combination of functional groups in this compound opens up possibilities for interdisciplinary research. Future investigations could explore:

Bio-organic Chemistry: The synthesis of labeled derivatives of this compound to probe biological systems or to develop new biocompatible materials.

Pharmaceutical Chemistry: Its use as a scaffold for the synthesis of new pharmacologically active molecules. The long alkyl chain could be exploited to enhance membrane permeability.

Environmental Chemistry: The development of biodegradable surfactants or chelating agents based on its structure to address environmental challenges.

Q & A

Basic Research Question

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for methylamino (-NHCH3) and heptanol backbone signals. Key peaks: δ 2.4–2.6 ppm (NHCH3), δ 3.6 ppm (-CH2OH) .
  • LCMS : Confirm molecular ion [M+H]+ at m/z 146.2 and fragmentation patterns (e.g., loss of H2O or CH3NH2) .
  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to assess purity (>95%) and detect polar impurities .

Advanced Tip : Couple LCMS with ion mobility spectrometry to resolve isomeric byproducts .

What are the key physicochemical properties (e.g., solubility, logP) of this compound that influence its behavior in experimental systems?

Basic Research Question

  • logP : Predicted logP = 0.9 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability studies .
  • Solubility : High aqueous solubility (~50 mg/mL at 25°C) due to hydroxyl and amine groups; miscible in polar solvents (MeOH, DMSO) .
  • pKa : Amine group pKa ≈ 9.5; protonation state affects receptor binding in physiological conditions .

Advanced Research Question

  • Dose-response reevaluation : Test wider concentration ranges to distinguish true activity from assay noise .
  • Orthogonal assays : Compare radioligand binding (e.g., 3H^3H-histamine H3R) with functional assays (e.g., GTPγS binding) to validate receptor interactions .
  • Metabolite screening : Use LC-HRMS to rule out activity from degradation products .

Case Study : Discrepancies in MAO-B inhibition data were resolved by controlling for residual solvent effects (DMSO > 0.1% alters enzyme kinetics) .

How can computational modeling approaches predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model binding to histamine H3 receptors; prioritize poses with hydrogen bonds to Asp114 and Tyr189 .
  • QSAR : Correlate substituent electronegativity (e.g., -F, -CH3) with IC50 values to design derivatives with enhanced affinity .
  • MD simulations : Simulate lipid bilayer penetration to optimize pharmacokinetics .

Validation : Compare predicted logP (1.2) with experimental HPLC-derived logD (1.1) to refine models .

What experimental considerations are critical when scaling up synthesis from milligram to gram quantities while maintaining reproducibility?

Advanced Research Question

  • Purification : Replace column chromatography with fractional distillation or recrystallization (ethanol/water) for large-scale purity .
  • Process monitoring : Implement inline FTIR to track reaction progress and adjust reagent stoichiometry dynamically .
  • Safety : Use jacketed reactors to control exothermic reactions (e.g., NaBH3CN reductions) and prevent thermal runaway .

Reference : Pilot-scale synthesis achieved 85% yield with <2% impurities using these protocols .

How should researchers design controlled experiments to distinguish direct pharmacological effects from metabolic byproduct interactions in vivo?

Advanced Research Question

  • Isotope labeling : Synthesize 13C^{13}C-labeled this compound to track parent compound vs. metabolites in rat plasma .
  • Knockout models : Use H3R-KO mice to isolate receptor-specific effects .
  • Microdialysis : Measure neurotransmitter levels (e.g., dopamine, GABA) in brain tissues post-administration to correlate activity with direct effects .

Data Interpretation : Post-mortem MAO-B activity assays confirmed target engagement independent of metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.